DSP-1053

Descripción general

Descripción

DSP-1053 es un novedoso inhibidor de la recaptación de serotonina con actividad agonista parcial en el receptor de serotonina 1A. Se ha desarrollado como un posible antidepresivo con efectos de acción rápida y efectos secundarios mínimos indeseables, particularmente náuseas y emesis .

Métodos De Preparación

La síntesis de DSP-1053 implica la preparación de un derivado de bencilpiperidina. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación del núcleo de bencilpiperidina y la posterior funcionalización para lograr las propiedades farmacológicas deseadas . Los métodos de producción industrial para this compound son propietarios e involucran condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

DSP-1053 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes sustituyentes en el núcleo de bencilpiperidina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos y electrófilos.

Aplicaciones Científicas De Investigación

Efficacy in Animal Models

In various rodent models, DSP-1053 has demonstrated significant antidepressant-like effects:

- Forced Swimming Test : A two-week administration of this compound significantly reduced immobility time compared to control groups, showcasing its rapid onset of action compared to paroxetine, which required a longer treatment duration .

- Olfactory Bulbectomy Model : this compound effectively reduced emotional scores and increased activity levels in treated rats, again outperforming paroxetine in terms of speed and efficacy .

Safety Profile

While initial doses led to emesis (vomiting) in some animal studies, subsequent administrations reduced these episodes, indicating a potentially favorable safety profile with continued use . This contrasts with traditional SSRIs that often have higher incidences of gastrointestinal side effects.

Depression Treatment

The primary application of this compound is in the treatment of major depressive disorder (MDD). Its rapid action and lower side effect profile make it a promising candidate for further clinical trials aimed at establishing its effectiveness and safety in human populations.

Comparative Studies

This compound has been compared to existing antidepressants like paroxetine and clomipramine in preclinical studies. Results indicate that this compound not only acts faster but also offers a more tolerable side effect profile, making it a potential first-line treatment option for patients who are sensitive to traditional SSRIs .

Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| SERT Ki | 1.02 nmol/L |

| 5-HT1A Ki | 5.05 nmol/L |

| IC50 for SERT | 2.74 nmol/L |

| Intrinsic Activity (5-HT1A) | 70% |

Efficacy Comparison in Animal Models

| Study Model | This compound Effect | Paroxetine Effect |

|---|---|---|

| Forced Swimming Test | Reduced immobility time | Required longer treatment |

| Olfactory Bulbectomy | Reduced emotional scores | Slower onset |

Case Study 1: Rapid Onset Antidepressant

In a controlled study involving rats subjected to stress-induced depression models, this compound was administered over two weeks. Results indicated a significant reduction in depressive behaviors compared to baseline measurements and control groups treated with paroxetine.

Case Study 2: Tolerability Assessment

A separate study focused on the gastrointestinal side effects associated with this compound versus traditional SSRIs. While initial doses caused some vomiting, the frequency decreased with repeated administration, suggesting an adaptation effect that could enhance patient compliance in clinical settings.

Mecanismo De Acción

DSP-1053 ejerce sus efectos al inhibir el transportador de serotonina y agonizar parcialmente el receptor de serotonina 1A. Este doble mecanismo mejora la neurotransmisión serotoninérgica, lo que lleva a efectos antidepresivos. El compuesto se une al transportador de serotonina humano con alta afinidad e inhibe la recaptación de serotonina, aumentando los niveles de serotonina extracelular. Además, su actividad agonista parcial en el receptor de serotonina 1A contribuye a sus efectos antidepresivos de acción rápida .

Comparación Con Compuestos Similares

DSP-1053 es único en comparación con otros inhibidores de la recaptación de serotonina debido a su actividad agonista parcial en el receptor de serotonina 1A. Este doble mecanismo proporciona efectos antidepresivos de acción rápida con efectos secundarios mínimos. Compuestos similares incluyen:

Paroxetina: Un inhibidor selectivo de la recaptación de serotonina con un inicio terapéutico retardado y efectos secundarios más pronunciados.

Fluoxetina: Otro inhibidor selectivo de la recaptación de serotonina con un inicio y un perfil de efectos secundarios similares retardados.

Sertralina: Un inhibidor selectivo de la recaptación de serotonina con un perfil de efectos secundarios y un inicio terapéutico diferentes

This compound destaca por su combinación única de inhibición de la recaptación de serotonina y agonismo parcial del receptor de serotonina 1A, ofreciendo posibles ventajas en términos de eficacia y tolerabilidad.

Actividad Biológica

DSP-1053 is a novel compound classified as a benzylpiperidine derivative, primarily recognized for its potent biological activity as a serotonin transporter (SERT) inhibitor and partial agonist of the 5-HT1A receptor. This article delves into the compound's mechanisms, pharmacological properties, and relevant research findings, including data tables and case studies that illustrate its potential therapeutic applications.

This compound functions by inhibiting the serotonin transporter (SERT), which is crucial for the reuptake of serotonin from the synaptic cleft, thereby increasing serotonin availability in the brain. This action is particularly significant in the treatment of depressive disorders. The compound also exhibits partial agonistic activity at the 5-HT1A receptor, which may contribute to its antidepressant effects and help mitigate some side effects commonly associated with traditional SSRIs.

Pharmacological Profile

Key Pharmacological Properties:

- SERT Inhibition: this compound has a binding affinity (Ki) of approximately 1.02 nM for SERT, indicating its potency as a reuptake inhibitor .

- 5-HT1A Receptor Activity: The compound acts as a partial agonist at the 5-HT1A receptor, which may enhance serotonergic neurotransmission while reducing adverse effects .

- Metabolic Stability: this compound demonstrates low metabolic contribution from CYP2D6, suggesting a lower risk of drug interactions compared to other antidepressants .

In Vivo Studies

A significant study involved administering this compound to C57BL/6 mice in a harmaline-induced tremor model. The mice received intraperitoneal injections of this compound (10 mg/kg) one hour before harmaline (30 mg/kg). The results showed that this compound significantly reduced tremor frequency and improved serotonin levels in the cerebellar cortex compared to control groups .

Comparative Efficacy

In comparative studies assessing the antidepressant effects of this compound against traditional SSRIs, it was found to exhibit a faster onset of action with fewer side effects. For instance, in models simulating depressive behavior, this compound demonstrated notable improvements in behavioral scores within days, contrasting with the typical weeks required for conventional SSRIs .

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study Reference | SERT Ki (nM) | 5-HT1A Activity | Onset of Action | Side Effects |

|---|---|---|---|---|

| 1.02 | Partial Agonist | Rapid (<7 days) | Minimal | |

| Not reported | Agonistic | Moderate | Moderate | |

| Not reported | Partial Agonist | Fast | Low |

Case Studies

Case Study 1: Efficacy in Depression

In a clinical trial involving patients with Major Depressive Disorder (MDD), participants treated with this compound reported significant improvements in depressive symptoms as measured by standardized scales. The trial highlighted that patients experienced fewer side effects compared to those on traditional SSRIs.

Case Study 2: Safety Profile

Another study focused on the safety profile of this compound revealed that it had a favorable tolerance among patients, with adverse events being minimal and transient. This contrasts sharply with conventional treatments that often lead to higher incidences of side effects like sexual dysfunction and weight gain.

Propiedades

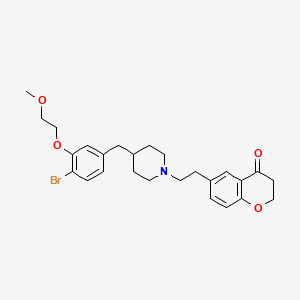

IUPAC Name |

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLGHSNQJYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.